(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid
CAS No.: 32839-30-8
Cat. No.: VC16557286
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32839-30-8 |
---|---|
Molecular Formula | C20H30O2 |
Molecular Weight | 302.5 g/mol |
IUPAC Name | (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid |
Standard InChI | InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)/b11-10+,13-12+,15-14+,17-16+,19-18+ |
Standard InChI Key | SBHCLVQMTBWHCD-METXMMQOSA-N |
Isomeric SMILES | CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
Canonical SMILES | CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.5 g/mol . Its IUPAC name, (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid, specifies the trans (E) configuration of all five double bonds. This conjugated system creates a planar geometry, contrasting with the bent cis isomers commonly found in biological systems . The SMILES notation (CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O
) and InChI key (SBHCLVQMTBWHCD-METXMMQOSA-N
) provide unambiguous identifiers for computational and experimental studies .
Comparative Analysis with Eicosapentaenoic Acid (EPA)
Unlike EPA (5Z,8Z,11Z,14Z,17Z-icosa-5,8,11,14,17-pentaenoic acid), which has non-conjugated cis double bonds and omega-3 positioning, this isomer’s conjugated trans bonds alter its physicochemical behavior. For instance, EPA’s melting point is −54°C , whereas the trans configuration in (2E,4E,6E,8E,10E)-isomer likely raises this value due to increased structural rigidity.
Synthesis and Isolation
Purification and Characterization
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are critical for isolating and verifying the compound. In studies of similar PUFAs, reverse-phase HPLC with UV detection at 270 nm resolves geometric isomers based on retention times . GC/MS analysis of methyl esters further confirms molecular fragmentation patterns .
Physical and Chemical Properties
Property | Value (Estimated) | Source Compound Reference |
---|---|---|
Melting Point | >−30°C | (EPA cis-isomer) |
Boiling Point | ~439°C | |
Density (25°C) | 0.94–0.96 g/mL | |
Refractive Index (n²⁰/D) | 1.497–1.502 |
The trans configuration likely increases melting point and reduces solubility in nonpolar solvents compared to cis isomers.
Spectral Data
-
UV-Vis: Conjugated dienes absorb strongly at 230–280 nm, with extinction coefficients increasing with conjugation length.
-
IR: Carboxylic acid O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=C stretches (~1650 cm⁻¹) .
Chemical Reactivity
Oxidation and Stability
The conjugated diene system is highly susceptible to autoxidation, forming hydroperoxides and secondary degradation products. Antioxidants like tocopherols or butylated hydroxytoluene (BHT) are essential during storage .
Addition Reactions
The electron-rich double bonds undergo Diels-Alder reactions with dienophiles (e.g., maleic anhydride), enabling polymer synthesis. Hydrogenation yields stearic acid derivatives, while ozonolysis produces shorter-chain aldehydes and carboxylic acids .
Biological and Pharmacological Relevance
Metabolic Considerations
Unlike omega-3 PUFAs, this compound’s trans bonds impede incorporation into cellular phospholipids. In vitro assays with neutrophil membranes show preferential retention of cis isomers for eicosanoid synthesis .
Analytical Characterization Techniques
Chromatographic Methods
-
HPLC: C18 columns with acetonitrile/water gradients resolve geometric isomers. Retention times correlate with polarity and conjugation length .
-
GC/MS: Trimethylsilyl (TMS) derivatives enable volatility for capillary column separation. Characteristic fragments at m/z 302 (M⁺) and 264 (M⁺ – H₂O) confirm molecular identity .
Nuclear Magnetic Resonance (NMR)
¹H NMR reveals olefinic protons (δ 5.3–5.5 ppm, multiplet) and carboxylic acid protons (δ 12.1 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 170–180 ppm) and sp² hybridized carbons (δ 125–130 ppm) .
Applications and Industrial Relevance
Material Science
The conjugated system serves as a monomer for conductive polymers or liquid crystals. Its rigidity enhances thermal stability in composite materials.
Biochemical Research
As a synthetic standard, it aids in calibrating lipidomic platforms. Its distinct retention times help validate chromatographic methods for PUFA analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume